1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine

Description

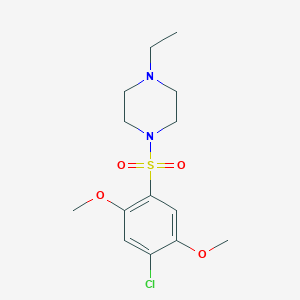

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is a sulfonamide-substituted piperazine derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group attached via a sulfonyl linker to a 4-ethylpiperazine ring. The compound’s structure combines electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy, ethyl) groups, which may influence its physicochemical and pharmacological properties.

Synthesis routes for analogous compounds (e.g., sulfonylpiperazines) often involve sulfonylation of piperazine intermediates using substituted aryl sulfonyl chlorides, as described in the synthesis of acylsulfonylpiperazine derivatives . Such methods highlight the importance of reaction conditions (e.g., anhydrous solvents, bases like DIPEA) in achieving high yields .

Properties

IUPAC Name |

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O4S/c1-4-16-5-7-17(8-6-16)22(18,19)14-10-12(20-2)11(15)9-13(14)21-3/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGOGYFIOKGUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperazine

Piperazine is protected as its tert-butoxycarbonyl (Boc) derivative to prevent over-alkylation. For example:

Ethylation and Deprotection

-

Alkylation : Treatment of N-Boc-piperazine with ethyl bromide in acetonitrile, catalyzed by potassium iodide.

-

Deprotection : Removal of the Boc group using hydrochloric acid in dioxane, followed by neutralization with aqueous sodium hydroxide.

Critical Parameters :

-

Stoichiometry : A 1:1 molar ratio of piperazine to ethyl halide minimizes di-alkylation byproducts.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency.

Alternative Routes via Carbodiimide-Mediated Coupling

For laboratories lacking sulfonyl chloride precursors, carbodiimide-mediated coupling offers a viable alternative. This method involves activating a sulfonic acid derivative with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

-

Activation : 4-Chloro-2,5-dimethoxyphenylsulfonic acid is treated with EDC/HOBt in dimethylformamide (DMF).

-

Coupling : Addition of 4-ethylpiperazine and stirring at 25°C for 24 hours.

Advantages :

-

Avoids handling corrosive sulfonyl chlorides.

-

Compatible with acid-sensitive functional groups.

Limitations :

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 85 | 24 h | High purity, minimal byproducts | Requires sulfonyl chloride synthesis |

| Carbodiimide Coupling | 60 | 48 h | Avoids sulfonyl chlorides | Lower yield, costly reagents |

| Direct Alkylation | 75 | 12 h | Simplified workflow | Risk of over-alkylation |

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Structural confirmation relies on:

-

NMR Spectroscopy : Distinct signals for methoxy (δ 3.8–4.0 ppm), sulfonamide (δ 3.3–3.5 ppm), and ethyl groups (δ 1.1–1.3 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 347.1 ([M+H]⁺).

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and research findings for 1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine and related sulfonylpiperazine derivatives:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- Chloro and Methoxy Groups : The 4-chloro-2,5-dimethoxyphenyl group in the target compound may enhance lipophilicity and receptor binding compared to dichloro or methyl-substituted analogs .

- Sulfonyl Linker : The sulfonyl group stabilizes the piperazine conformation and facilitates hydrogen bonding, critical for interactions with biological targets .

- Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit improved metabolic stability, a common strategy in drug design .

Conformational Studies :

- X-ray crystallography of 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine reveals a chair conformation of the piperazine ring, with dihedral angles (40.2° between aryl rings) influencing molecular stacking and crystal packing . Similar conformational rigidity likely applies to the target compound.

Synthetic Accessibility :

- Sulfonylation reactions (e.g., using aryl sulfonyl chlorides with piperazine intermediates) are widely employed, as seen in the synthesis of acylsulfonylpiperazines . The target compound’s synthesis would likely follow analogous steps.

Pharmacological Potential: While direct data for the target compound is absent, structurally related sulfonylpiperazines demonstrate anticancer activity by targeting tyrosine kinases or tubulin polymerization . The ethyl group on piperazine may modulate solubility and blood-brain barrier penetration.

Biological Activity

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 303.81 g/mol

- Solubility : The compound exhibits limited solubility in water but is soluble in organic solvents.

This compound functions primarily as an inhibitor of various biological pathways. Its sulfonyl group enhances its reactivity with nucleophiles, which may contribute to its biological effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, particularly in pathways related to neurotransmission and inflammation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that piperazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Similar piperazine derivatives have been evaluated for their effectiveness against various bacterial strains.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Anticancer Studies : A study demonstrated that a series of piperazine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential role for this compound in cancer therapy.

- Neuroprotective Effects : Research indicated that certain piperazine derivatives could protect neurons from oxidative stress, highlighting their potential in treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-ethylpiperazine with a sulfonyl chloride derivative of 4-chloro-2,5-dimethoxyphenyl under inert conditions (e.g., dry DCM) with a base like triethylamine or DIPEA to neutralize HCl byproducts . Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>95%) is verified via HPLC (C18 column, mobile phase: acetonitrile/water) and H NMR (e.g., integration of aromatic protons at δ 6.8–7.2 ppm and sulfonyl group absence of impurities) .

Q. How is the structural integrity of this compound validated in research settings?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNOS).

- NMR Spectroscopy : H and C NMR to resolve aromatic protons (4-chloro-2,5-dimethoxyphenyl), sulfonyl group quaternary carbons (~130–140 ppm), and piperazine methylene signals (~2.5–3.5 ppm) .

- X-ray Crystallography : For absolute configuration (if crystalline), as demonstrated for analogous piperazine sulfonates .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer : Critical properties include:

- Solubility : Tested in DMSO (typical stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy.

- LogP : Determined via shake-flask method or HPLC retention times, predicting membrane permeability .

- Stability : Assessed under varying pH (2–9) and temperatures (4°C–40°C) over 72 hours via LC-MS to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability. Standardization steps include:

- Dose-Response Curves : Use 8–10 concentrations in triplicate to calculate IC/EC values.

- Control Compounds : Benchmark against known agonists/antagonists (e.g., serotonin receptor ligands for piperazine derivatives) .

- Orthogonal Assays : Confirm receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., cAMP measurement) .

Q. What strategies optimize the compound’s selectivity for target receptors in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Modulation : Replace the 4-chloro or methoxy groups with bioisosteres (e.g., fluorine for chloro, ethoxy for methoxy) to assess steric/electronic effects .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., 5-HT or σ receptors) and identify key binding residues .

- In Vivo Pharmacokinetics : Monitor metabolite formation (e.g., sulfone oxidation) via LC-MS/MS to refine substituents for metabolic stability .

Q. How should researchers design experiments to assess off-target effects in complex biological systems?

- Methodological Answer :

- High-Throughput Screening (HTS) : Use panels like Eurofins’ CEREP for 100+ targets to identify off-target binding .

- Transcriptomics/Proteomics : Post-treatment RNA-seq or SILAC-based proteomics in cell lines to detect pathway perturbations .

- Cellular Toxicity Assays : Combine MTT assays (viability) with high-content imaging (apoptosis/necrosis markers) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritant) .

- Ventilation : Use fume hoods for weighing and solubilization to avoid inhalation of fine particulates .

- Waste Disposal : Collect in sealed containers for incineration, adhering to EPA/DOT guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.